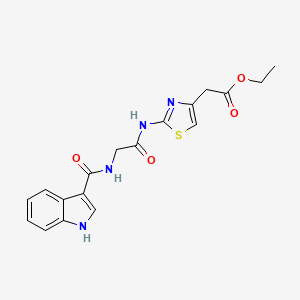

ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group

Properties

IUPAC Name |

ethyl 2-[2-[[2-(1H-indole-3-carbonylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-2-26-16(24)7-11-10-27-18(21-11)22-15(23)9-20-17(25)13-8-19-14-6-4-3-5-12(13)14/h3-6,8,10,19H,2,7,9H2,1H3,(H,20,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMQARWHEPODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole-3-carboxamide. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the thiazole ring and the ester group.

A common synthetic route involves the coupling of indole-3-carboxamide with a thiazole derivative through a peptide coupling reaction. This can be facilitated by using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and peptide coupling steps, as well as the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols and amines, respectively.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s indole and thiazole moieties are known to exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiazole ring can also contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key signaling pathways involved in disease progression, such as those related to cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxamide: Shares the indole core structure but lacks the thiazole and ester functionalities.

Thiazole-4-carboxamide: Contains the thiazole ring but lacks the indole moiety.

Ethyl 2-(2-(1H-indole-3-carboxamido)acetamido)acetate: Similar structure but without the thiazole ring.

Uniqueness

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is unique due to the combination of the indole, thiazole, and ester functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate is a complex compound that incorporates various pharmacologically significant moieties, including an indole, thiazole, and carboxamide groups. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Structure and Synthesis

The compound features a thiazole ring linked to an indole derivative through an acetamido chain. The synthesis typically involves multi-step reactions that create the desired functional groups while ensuring the integrity of the heterocyclic structures. The thiazole moiety is particularly noted for its versatility in medicinal chemistry, often contributing to enhanced biological activities such as anticancer effects and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate has shown promising results in various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have shown increased sub-G1 phase populations in treated cells, indicating apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the indole and thiazole rings significantly influence biological activity:

- Indole Substituents : Variations in the position and nature of substituents on the indole ring can enhance or diminish activity. For instance, electron-withdrawing groups at specific positions have been correlated with increased potency .

- Thiazole Modifications : Modifications to the thiazole ring also play a critical role. For example, the presence of halogen substituents has been associated with improved cytotoxic profiles .

Study 1: Antitumor Activity Assessment

In a controlled study, ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate was tested against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis via caspase activation |

| Jurkat | 15.0 | Cell cycle arrest |

| MCF7 | 20.0 | Induction of oxidative stress |

The results indicated that the compound effectively inhibits cell proliferation across different cancer types, suggesting broad-spectrum antitumor activity.

Study 2: Comparative Analysis with Doxorubicin

In comparative studies with doxorubicin, ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate demonstrated comparable efficacy but with reduced cardiotoxicity profiles:

| Compound | IC50 (µM) | Toxicity Level |

|---|---|---|

| Ethyl Thiazole Compound | 15 | Low |

| Doxorubicin | 10 | High |

This suggests that while both compounds are effective, ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate may offer a safer alternative for cancer therapy.

Q & A

Advanced Question | Mechanism of Action

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) to measure IC50 values .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors linked to indole moieties) .

- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR, COX-2) using AutoDock Vina to prioritize experimental validation .

- SAR Analysis : Compare with analogs (e.g., fluorophenyl or triazole derivatives) to identify critical substituents .

What strategies address contradictory data in reaction yields across synthetic protocols?

Advanced Question | Data Contradiction Analysis

- Variable Analysis : Isolate factors like solvent polarity (acetic acid vs. DMF) or stoichiometry (1.0 vs. 1.1 equiv of formyl-indole precursors) .

- Intermediate Characterization : Use LC-MS to detect unstable intermediates (e.g., thioamide byproducts) that reduce yield .

- Reproducibility : Standardize inert atmosphere conditions (N2/Ar) to prevent oxidation of thiol groups .

What computational methods are suitable for elucidating the reaction mechanism of thiazole ring formation?

Advanced Question | Reaction Mechanism

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method via GRRM17 software to identify transition states .

- Kinetic Modeling : Use Gaussian 16 to calculate activation energies for cyclization steps .

- Solvent Effects : Simulate with COSMO-RS to assess acetic acid’s role in proton transfer .

How can researchers troubleshoot low yields during the final coupling step?

Basic Question | Synthesis Troubleshooting

- Coupling Agents : Replace DCC with EDC·HCl/HOBt for milder amide bond formation .

- pH Control : Adjust to pH 7–8 using NaHCO3 to avoid indole NH deprotonation .

- Side Reaction Mitigation : Add molecular sieves to sequester water and shift equilibrium toward product .

What pharmacological profiling steps are essential for evaluating anti-inflammatory potential?

Advanced Question | Biological Activity

- In Vivo Models : Use LPS-induced murine inflammation models to measure TNF-α/IL-6 suppression .

- Pathway Analysis : Western blotting for NF-κB or MAPK pathway markers .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and cytotoxicity in HEK293 cells (CC50 > 50 μM) .

How does this compound compare structurally and functionally to analogs with modified indole substituents?

Advanced Question | Comparative Analysis

| Analog | Modification | Key Functional Difference | Reference |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)acetate | Fluorophenyl group | Enhanced COX-2 selectivity | |

| N-{2-[2-(3-fluorophenyl)thiazol-5-yl]ethyl}acetamide | Methoxy substitution | Improved BBB permeability | |

| Triazole derivatives | Triazole ring replacement | Reduced cytotoxicity in normal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.